3-(3,5-dimethylisoxazol-4-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)propanamide
Description
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-12-16(14(3)28-25-12)9-10-19(26)23-17-11-18-21(22-13(17)2)27-20(24-18)15-7-5-4-6-8-15/h4-8,11H,9-10H2,1-3H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUDXXUANLSJNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)CCC4=C(ON=C4C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylisoxazol-4-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isoxazole ring: Starting from a suitable precursor, the isoxazole ring is formed through a cyclization reaction.
Introduction of the propanamide group: The propanamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the oxazolo[5,4-b]pyridine ring: This step involves the cyclization of a suitable precursor to form the oxazolo[5,4-b]pyridine ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethylisoxazol-4-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,5-dimethylisoxazol-4-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Pharmacology: The compound can be used in studies to understand its pharmacokinetics and pharmacodynamics.
Materials Science: Its unique structure may make it useful in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylisoxazol-4-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethylisoxazol-4-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)butanamide
- 3-(3,5-dimethylisoxazol-4-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)pentanamide
Uniqueness
Compared to similar compounds, 3-(3,5-dimethylisoxazol-4-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)propanamide may exhibit unique properties such as higher binding affinity to certain targets, improved pharmacokinetic profiles, or distinct physical properties that make it more suitable for specific applications.
Biological Activity
The compound 3-(3,5-dimethylisoxazol-4-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)propanamide is a novel synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of isoxazole and oxazole moieties, which are known to contribute to various biological activities. The structural formula can be represented as follows:
Key Structural Components
- Isoxazole Ring : This five-membered heterocyclic ring is known for its role in anti-inflammatory and antimicrobial activities.
- Oxazole Moiety : Contributes to the compound's interaction with biological targets, enhancing its pharmacological profile.
Antitumor Activity
Recent studies have highlighted the compound's potential as a BRD4 inhibitor, which plays a crucial role in cancer progression. Compounds similar to 3-(3,5-dimethylisoxazol-4-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)propanamide have shown promising results in inhibiting BRD4 activity, particularly in triple-negative breast cancer (TNBC) models.
The compound interacts with the acetylated lysine binding pocket of BRD4, forming hydrogen bonds with critical residues such as Asn140 and Tyr97. This interaction disrupts the function of BRD4 in transcriptional regulation, leading to reduced cell proliferation in cancerous cells .
Antimicrobial Activity
In addition to its antitumor properties, this compound exhibits significant antimicrobial activity against various bacterial strains. For example, derivatives containing similar structural motifs have demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.21 μM .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Target Organism | MIC (μM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3f | Escherichia coli | 0.25 |
| 3c | Micrococcus luteus | 0.30 |
Anti-inflammatory Properties
The isoxazole moiety contributes to anti-inflammatory effects by inhibiting key inflammatory pathways. Studies suggest that compounds with similar scaffolds can reduce pro-inflammatory cytokine levels, indicating potential therapeutic applications in inflammatory diseases .
Case Study 1: Inhibition of BRD4 in TNBC
A study evaluated the efficacy of a derivative closely related to our compound in TNBC cell lines. The results indicated that treatment led to a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways. The compound's ability to inhibit BRD4 was confirmed through molecular docking studies that revealed favorable binding interactions within the BRD4 pocket .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of related compounds against clinical isolates. The study found that certain derivatives exhibited selective toxicity towards Gram-positive bacteria while maintaining lower toxicity towards human cells, showcasing their potential as selective antimicrobial agents .
Q & A
Q. Methodological Answer :
- Modifications : Synthesize analogs by varying substituents (e.g., replacing 3,5-dimethylisoxazole with pyrazole or triazole rings) to assess impact on bioactivity .
- Assays : Test against target enzymes (e.g., fungal 14-α-demethylase for antifungal activity) using microplate-based IC50 assays. Include positive controls (e.g., fluconazole) and measure MIC values .
- Data Analysis : Use computational tools (e.g., Schrödinger Suite) to correlate substituent electronic properties (Hammett constants) with activity trends .
Advanced: What computational strategies are recommended for molecular docking studies?
Q. Methodological Answer :
- Target Selection : Use PDB structures (e.g., 3LD6 for 14-α-demethylase) .
- Docking Workflow :
- Prepare ligand and protein (remove water, add hydrogens).
- Generate grid boxes around active sites (GLIDE module).
- Validate with co-crystallized ligands (RMSD <2.0 Å).
- Free Energy Calculations : Apply MM-GBSA to rank binding affinities. Prioritize analogs with ΔG < -8 kcal/mol .
Table 2 : Docking Results for Lead Analogs
| Analog | Docking Score (kcal/mol) | Predicted IC50 (nM) | Reference |
|---|---|---|---|
| Parent | -9.2 | 120 | |
| A1 | -10.5 | 45 |
Data Contradiction: How to resolve discrepancies in reported solubility profiles?
Q. Methodological Answer :
- Experimental Replication : Test solubility in DMSO, PBS, and ethanol using shake-flask method (24h equilibration, HPLC quantification).
- Purity Check : Ensure crystallinity (PXRD) and absence of hygroscopicity (TGA). For example, DMSO solubility >10 mg/mL suggests suitability for in vitro assays .
- Documentation : Report solvent lot numbers and temperature (e.g., solubility drops 30% at 4°C vs. 25°C) .
Advanced: How to assess chemical stability under physiological conditions?
Q. Methodological Answer :
- Buffer Stability : Incubate compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 6, 24h.
- Photostability : Expose to UV light (300–400 nm) for 48h; >90% recovery indicates robustness .
- Metabolic Stability : Use liver microsome assays (human/rat) with NADPH cofactor. Calculate half-life (t1/2 >1h preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
